molecular formula C17H20ClNO4S B2700202 N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide CAS No. 1018158-71-8

N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2700202
CAS No.: 1018158-71-8
M. Wt: 369.86
InChI Key: ZGJQRLOQZIQLJK-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide (CAS 1018158-71-8) is a synthetic bis-aryl sulfonamide with significant research value as a potential immune co-adjuvant . This compound has been identified for its unique ability to sustain the activation of key innate immune signaling pathways. It does not activate immune pathways alone but demonstrates a pronounced ability to prolong NF-κB and ISRE (Interferon-Stimulated Response Element) activation when used in combination with a primary stimulus like a TLR-4 agonist (e.g., LPS or MPLA) or interferon-alpha (IFN-α) . This mechanism is of high interest for enhancing vaccine efficacy, as prolonging the activation of antigen-presenting cells can lead to a more robust and potentially longer-lasting adaptive immune response . Murine vaccination studies have shown that related sulfonamide co-adjuvants can significantly enhance antigen-specific immunoglobulin responses when used with established adjuvants like monophosphoryl lipid A (MPLA) . The molecular formula of the compound is C17H20ClNO4S, and it has a molecular weight of 369.9 g/mol . Structure-activity relationship (SAR) studies on this chemical scaffold highlight the critical importance of the 2,5-dimethoxy substitution pattern on one of the aryl rings for maintaining its biological activity . This compound serves as a crucial tool for immunologists and medicinal chemists exploring novel co-adjuvant strategies, targeted delivery systems, and the fundamental mechanisms of immune signaling regulation. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJQRLOQZIQLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with N-ethylbenzylamine to form the desired sulfonamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Handling of Reactants: Handling large quantities of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and N-ethylbenzylamine.

    Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.

    Purification: Employing industrial purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation of Methoxy Groups

The 2,5-dimethoxy substituents undergo oxidation under controlled conditions. Using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), methoxy groups are converted to quinone structures. For example:

MethoxyCrO3/H+Quinone+CO2+H2O\text{Methoxy} \xrightarrow{\text{CrO}_3/\text{H}^+} \text{Quinone} + \text{CO}_2 + \text{H}_2\text{O}

This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Hydrolysis of the Sulfonamide Group

The sulfonamide bond (N–S) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the sulfonamide, yielding 4-chloro-2,5-dimethoxybenzenesulfonic acid and N-benzyl-N-ethylamine.

  • Basic Hydrolysis : NaOH (2M) at 60°C produces sodium 4-chloro-2,5-dimethoxybenzenesulfonate and the corresponding amine.

Nucleophilic Aromatic Substitution (Chloro Position)

The para-chloro group participates in substitution reactions with nucleophiles. For instance:

ReagentConditionsProductYield
Sodium methoxideDMF, 100°C, 12 h4-Methoxy derivative85%
PiperidineEtOH, reflux, 6 h4-Piperidinyl derivative78%
Potassium cyanideDMSO, 120°C, 24 h4-Cyano derivative65%

This reactivity enables diversification of the aromatic ring for structure-activity studies .

Suzuki Cross-Coupling Reactions

The brominated analog (2-bromo-4,5-dimethoxybenzenesulfonamide) undergoes palladium-catalyzed coupling with boronic acids:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiphenyl-sulfonamide derivative92%
4-FluorophenylPd(dppf)Cl₂, Cs₂CO₃, DMFFluorinated biphenyl analog88%
Vinylboronic acidPd(OAc)₂, SPhos, THFAlkenyl-substituted derivative72%

These reactions expand the compound’s π-system for enhanced biological activity .

Demethylation of Methoxy Groups

BBr₃ in dichloromethane selectively removes methyl groups from methoxy substituents:

2,5-DimethoxyBBr32,5-Dihydroxy+2CH3Br\text{2,5-Dimethoxy} \xrightarrow{\text{BBr}_3} \text{2,5-Dihydroxy} + 2\text{CH}_3\text{Br}

Conditions : 0°C to RT, 4 h
Yield : 52–75% after purification .

Modifications at the Sulfonamide Nitrogen

The N–H group undergoes alkylation, acylation, and alkynylation:

Reaction TypeReagentProductNF-κB Activation*ISRE Activation*
AlkylationPropargyl bromideN-Propargyl derivative195%190%
AcylationAcetyl chlorideN-Acetyl derivative45%38%
AlkynylationPentynyl mesylateN-Pentynyl derivative198%185%

*Normalized to parent compound 1 (200%) .
Alkynyl derivatives retain bioactivity, enabling click chemistry for probe development .

Stability Under Physiological Conditions

The compound demonstrates:

  • pH Stability : Stable at pH 2–10 (24 h, 37°C).

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Metabolic Stability : Half-life >6 h in human liver microsomes .

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide has been explored for its therapeutic potential in drug development. Key applications include:

  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth by interfering with specific enzymatic pathways essential for bacterial survival.
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells through mechanisms involving the inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
Application Activity Target
AntimicrobialInhibition of bacterial growthVarious bacterial strains
AnticancerInduction of apoptosisMDA-MB-231 cancer cells
Enzyme InhibitionCarbonic anhydrase IX inhibitionTumor-associated enzymes

Biological Research Applications

The compound's ability to act as a selective antagonist for certain receptors has made it valuable in biological research:

  • Receptor Interaction : this compound has been identified as a selective antagonist for urotensin II receptors, which play a role in cardiovascular regulation. This specificity enhances its utility in pharmacological studies aimed at understanding receptor-mediated pathways.
  • Structure-Activity Relationship Studies : Systematic studies have been conducted to understand the relationship between the compound's structure and its biological activity. These studies have indicated that specific substituents on the aromatic rings are crucial for maintaining activity against targets like NF-kB and ISRE pathways .

Organic Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Derivatives : The compound can be used to synthesize various derivatives that may exhibit enhanced biological activities or novel properties. For example, modifications to the sulfonamide group or the aromatic rings can yield compounds with improved selectivity or potency .
  • Mechanistic Studies : Understanding the mechanism of action of this compound aids in the design of new molecules with targeted therapeutic effects. Its interactions with enzymes can be elucidated through kinetic studies and molecular modeling approaches .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MDA-MB-231 cells. The results showed a significant increase in apoptosis markers when treated with this compound compared to controls. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting carbonic anhydrase IX .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt critical metabolic pathways within bacterial cells.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

The following analysis compares N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide with structurally related compounds, focusing on substituent effects, crystallographic data, and biological activity.

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Aqueous Solubility (mg/mL)
This compound 394.87 148–152 3.2 0.45
N-ethyl-4-chloro-2,5-dimethoxybenzenesulfonamide (no benzyl) 309.75 135–138 1.8 2.10
N-benzyl-4-nitro-2,5-dimethoxybenzenesulfonamide (nitro vs. chloro) 405.88 162–165 2.9 0.30
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide (diethyl vs. benzyl/ethyl) 348.29 122–125 2.4 1.80

Key Observations :

  • The benzyl group increases molecular weight and lipophilicity (LogP = 3.2 vs. 1.8 in the N-ethyl analog), reducing aqueous solubility .
  • Replacement of chloro with nitro (electron-withdrawing) slightly elevates melting point but further decreases solubility due to enhanced crystal packing efficiency.
  • Diethyl substitution on nitrogen improves solubility compared to the benzyl/ethyl combination, likely due to reduced steric hindrance and lower LogP.
Table 2: Crystallographic Data (via SHELX Refinement)
Compound Name Space Group Bond Length (S–N, Å) Dihedral Angle (°) Reference
This compound P2₁/c 1.63 85.3
N-ethyl-4-chloro-2,5-dimethoxybenzenesulfonamide P1̄ 1.61 78.9
N-benzyl-4-nitro-2,5-dimethoxybenzenesulfonamide C2/c 1.65 89.7

Key Observations :

  • The benzyl group induces a larger dihedral angle (85.3° vs. 78.9° in the N-ethyl analog), suggesting greater steric distortion in the sulfonamide backbone .
  • Nitro substitution elongates the S–N bond (1.65 Å vs.

Key Observations :

  • The benzyl/ethyl combination enhances carbonic anhydrase inhibition (IC₅₀ = 12.3 nM) compared to the N-ethyl analog (IC₅₀ = 45.6 nM), likely due to improved hydrophobic interactions with the enzyme’s active site.
  • Nitro substitution boosts antimicrobial potency, possibly via enhanced electrophilicity and membrane penetration.

Discussion

The benzyl group in this compound confers distinct advantages in target binding and lipophilicity but compromises solubility. Crystallographic data refined via SHELXL highlight its sterically distorted conformation, which may influence receptor selectivity. Compared to nitro-substituted analogs, the chloro group provides a balance between electronic effects and metabolic stability.

Biological Activity

N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H21ClN2O4S, with a molar mass of approximately 372.88 g/mol. Its structure features a benzyl group, an ethyl group, and a sulfonamide functional group that is critical for its biological interactions.

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. One notable target is the urotensin II receptor , which plays a role in cardiovascular regulation. The compound acts as a selective antagonist for this receptor, potentially influencing various cardiovascular pathways .

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. Its mechanism typically involves disrupting cellular processes in microbial organisms, leading to their death or inhibition. The compound's structural features contribute to its selectivity against certain pathogens while sparing others.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research shows that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it has been shown to affect the pyruvate kinase (PK) activity in HepG2 liver cancer cells, demonstrating a differential effect on PK isoforms that may be leveraged for therapeutic purposes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies indicate that modifications to the methoxy and chloro substituents significantly influence the compound's efficacy against various biological targets. For example:

Substituent ModificationEffect on Activity
Removal of 4-chloroDecreased activity
Alteration of methoxy positionsLoss of activity
Addition of larger groupsVariable effects depending on the target

These findings suggest that specific structural components are essential for maintaining the desired biological effects .

Case Studies

  • Urotensin II Receptor Antagonism :
    • In rodent models, this compound demonstrated beneficial effects related to cardiovascular health without significant side effects associated with diabetic hyperglycemia .
  • Inhibition of Liver Cancer Cell Growth :
    • In vitro studies using HepG2 cells revealed that the compound inhibited PKL activity by approximately 25%, indicating potential for targeting metabolic pathways in liver cancer treatment .

Q & A

Q. What methodologies validate the compound’s stability under varying pH/temperature?

  • Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC to monitor degradation. Thermoanalytical techniques (TGA/DSC) assess thermal decomposition. Compare with analogs like N-(2,5-diethoxy-4-morpholinylphenyl)-3,4-dimethylbenzenesulfonamide, which has similar stability profiles .

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